4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid
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Overview
Description
4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid is a complex organic compound that features a nitro group, an acetyl group, and an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid typically involves multiple steps:
Formation of the Isoindole Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Acetylation: The acetyl group can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst like pyridine.
Final Coupling: The final step involves coupling the acetylated isoindole with a benzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl groups.
Scientific Research Applications
4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
4-[Acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid: shares similarities with other nitroaromatic compounds and isoindole derivatives.
4-Nitrobenzoic acid: Similar in structure but lacks the isoindole moiety.
N-Acetyl-5-nitroisoindoline: Similar but lacks the benzoic acid component.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-[acetyl-[(5-nitro-1,3-dioxoisoindol-2-yl)methyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O7/c1-10(22)19(12-4-2-11(3-5-12)18(25)26)9-20-16(23)14-7-6-13(21(27)28)8-15(14)17(20)24/h2-8H,9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDVWGUWHKEBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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